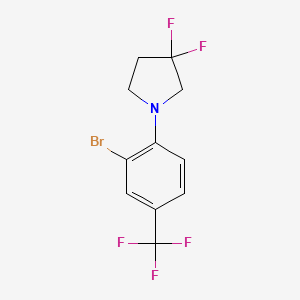
1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine
Übersicht
Beschreibung
1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine is a useful research compound. Its molecular formula is C11H9BrF5N and its molecular weight is 330.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, supported by data tables, case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H10BrF5N
- Molecular Weight : 350.12 g/mol
- CAS Number : Not specified in the sources
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its antimicrobial properties and its potential as an anti-cancer agent. The presence of trifluoromethyl and bromo substituents on the phenyl ring significantly influences its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit potent antimicrobial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study demonstrated that fluoro and trifluoromethyl-substituted derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.25 to 64 µg/mL against S. aureus .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | 0.031–0.062 | MRSA |
| This compound | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The selectivity index for compounds with MIC values below 1 µg/mL showed promising results, indicating potential therapeutic applications with minimal toxicity to human cells .
Study on Fluoro and Trifluoromethyl Derivatives
A comprehensive study investigated a series of fluoro and trifluoromethyl-substituted compounds for their antibacterial properties. The findings revealed that compounds with trifluoromethyl substitutions exhibited enhanced potency against resistant bacterial strains compared to their non-substituted counterparts . The study highlighted that the introduction of halogen atoms significantly alters the lipophilicity and electronic properties of the compounds, leading to improved interactions with bacterial membranes.
Comparative Analysis with Control Drugs
In comparative time-kill kinetic experiments, certain derivatives demonstrated bactericidal activity comparable to standard antibiotics like vancomycin. For instance, the compound 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide showed a reduction in bacterial count similar to that achieved with vancomycin at equivalent concentrations .
Eigenschaften
IUPAC Name |
1-[2-bromo-4-(trifluoromethyl)phenyl]-3,3-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF5N/c12-8-5-7(11(15,16)17)1-2-9(8)18-4-3-10(13,14)6-18/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXIXEFFLZVLQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















